N-[(Ethylsulfanyl)ethynyl]-N-methylaniline
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Overview
Description
N-[(Ethylsulfanyl)ethynyl]-N-methylaniline is an organic compound that features a unique combination of functional groups, including an ethylsulfanyl group, an ethynyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Ethylsulfanyl)ethynyl]-N-methylaniline typically involves the reaction of N-methylaniline with ethylsulfanylacetylene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(Ethylsulfanyl)ethynyl]-N-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form ethyl groups.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
N-[(Ethylsulfanyl)ethynyl]-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(Ethylsulfanyl)ethynyl]-N-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfanyl and ethynyl groups can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(Methylsulfanyl)ethynyl]-N-methylaniline
- N-[(Ethylsulfanyl)ethynyl]-N-ethylaniline
- N-[(Ethylsulfanyl)ethynyl]-N-phenylaniline
Uniqueness
N-[(Ethylsulfanyl)ethynyl]-N-methylaniline is unique due to the presence of both the ethylsulfanyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is less common compared to other similar compounds, making it a valuable compound for specific synthetic and research applications .
Properties
CAS No. |
35870-53-2 |
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Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
N-(2-ethylsulfanylethynyl)-N-methylaniline |
InChI |
InChI=1S/C11H13NS/c1-3-13-10-9-12(2)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3 |
InChI Key |
WSPHZWYGKQBLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC#CN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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